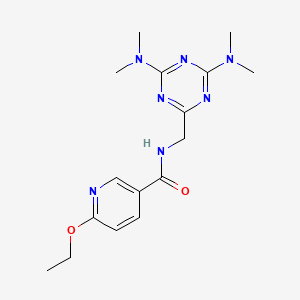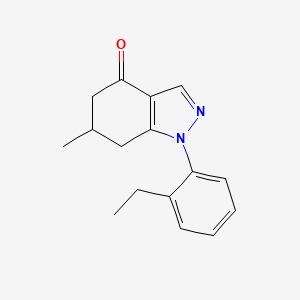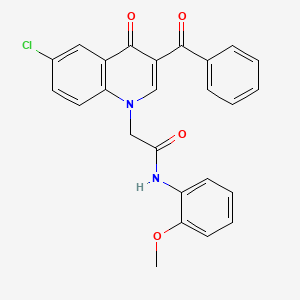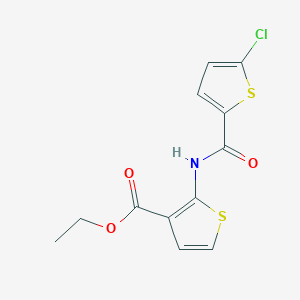
1-Azido-2-bromo-3-metilbenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2-bromo-3-methylbenzene is an aromatic azide compound characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring with a methyl group
Aplicaciones Científicas De Investigación
1-Azido-2-bromo-3-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules and studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 3-methylbenzene (toluene) followed by the introduction of the azido group. The bromination is carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The azido group is then introduced using sodium azide (NaN₃) under suitable conditions .
Industrial Production Methods: Industrial production of 1-azido-2-bromo-3-methylbenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-2-bromo-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition Reactions:
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), suitable solvents (e.g., dimethylformamide).
Cycloaddition: Copper(I) catalysts, alkynes, suitable solvents (e.g., tetrahydrofuran).
Cross-Coupling: Palladium catalysts, arylboronic acids, bases (e.g., potassium carbonate), suitable solvents (e.g., ethanol).
Major Products:
Triazoles: Formed from cycloaddition reactions.
Biaryl Compounds: Formed from cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of 1-azido-2-bromo-3-methylbenzene involves its reactivity towards various nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The bromine atom can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are catalyzed by transition metals such as copper and palladium, which activate the azido and bromo groups, respectively .
Comparación Con Compuestos Similares
1-Azido-2-bromobenzene: Lacks the methyl group, making it less sterically hindered.
1-Azido-3-bromobenzene: The position of the bromine atom differs, affecting its reactivity and applications.
1-Azido-4-bromobenzene: The para position of the bromine atom relative to the azido group influences its chemical behavior.
Uniqueness: 1-Azido-2-bromo-3-methylbenzene is unique due to the presence of both an azido group and a bromine atom on a methyl-substituted benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Propiedades
IUPAC Name |
1-azido-2-bromo-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-2-4-6(7(5)8)10-11-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTKZPMTQAGQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2563201.png)


![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-phenylethanediamide](/img/structure/B2563205.png)
![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2563207.png)

![5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2563211.png)
![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2563212.png)
![N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide](/img/structure/B2563213.png)

![1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2563218.png)


![(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563224.png)
